2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide

Genotoxicity DNA damage PCB carcinogenesis

2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide (TCBAO, also referred to as TCB 3,4-epoxide or PCB 52 epoxide) is the isolated 3,4-arene oxide metabolite of the widespread environmental pollutant 2,2',5,5'-tetrachlorobiphenyl (PCB. It was the first polychlorinated biphenyl (PCB) arene oxide ever isolated as a mammalian metabolite and subjected to direct chemical analysis, representing the obligate epoxide intermediate in the minor oxidative pathway of PCB 52 metabolism.

Molecular Formula C12H6Cl4O
Molecular Weight 308.0 g/mol
CAS No. 68099-35-4
Cat. No. B12785916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide
CAS68099-35-4
Molecular FormulaC12H6Cl4O
Molecular Weight308.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=C(C3C(O3)C(=C2)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11-12(17-11)10(7)16/h1-4,11-12H/t11-,12+/m0/s1
InChIKeyHUWUGZREAZTGIP-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2',5,5'-Tetrachlorobiphenyl 3,4-Oxide (CAS 68099-35-4): A Defined Arene Oxide Standard for PCB Metabolism and Toxicology Research Procurement


2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide (TCBAO, also referred to as TCB 3,4-epoxide or PCB 52 epoxide) is the isolated 3,4-arene oxide metabolite of the widespread environmental pollutant 2,2',5,5'-tetrachlorobiphenyl (PCB 52) [1]. It was the first polychlorinated biphenyl (PCB) arene oxide ever isolated as a mammalian metabolite and subjected to direct chemical analysis, representing the obligate epoxide intermediate in the minor oxidative pathway of PCB 52 metabolism [2][3]. Unlike the more abundant hydroxylated PCB metabolite standards, TCBAO is a synthetically specialized compound employed principally as an authentic reference standard for the detection of reactive metabolic intermediates, mechanistic toxicology studies, and the structural confirmation of downstream thioether conjugates.

Why a Generic PCB Metabolite Standard Cannot Substitute for 2,2',5,5'-Tetrachlorobiphenyl 3,4-Oxide


Substituting a hydroxylated PCB metabolite (e.g., 3-hydroxy-PCB 52 or 4-hydroxy-PCB 52) or the parent PCB 52 congener for the 3,4-oxide in analytical or toxicological workflows introduces material risk: the three species display quantitatively divergent DNA-damaging potency [1], opposite acute in vivo toxicity profiles [2], and fundamentally different metabolic routing—the arene oxide generates methylthio-metabolites ~10-fold more efficiently than the parent hydrocarbon [3]. Furthermore, the 3,4-oxide can rearrange to specific phenolic isomers upon acidification, making it an irreplaceable intermediate for verifying arene oxide-dependent pathways versus direct hydroxylation mechanisms that account for >90% of PCB 52 oxidation [4]. The evidence below demonstrates quantifiable, comparator-anchored differentiation that directly impacts method validation, metabolite identification, and risk assessment study design.

Quantitative Competitive Differentiation Evidence for 2,2',5,5'-Tetrachlorobiphenyl 3,4-Oxide vs. Its Closest Analogs


DNA Strand Break Potency: TCBAO Surpasses Parent PCB 52 and Hydroxylated Metabolites in Mammalian Genotoxicity

In a direct within-study comparison, 2,2',5,5'-TCB-3,4-epoxide (TCBAO) exhibited markedly greater potency in inducing DNA single strand breaks in mammalian cells than either the parent 2,2',5,5'-tetrachlorobiphenyl (TCB) or an equimolar mixture of its 3-hydroxy and 4-hydroxy metabolites [1]. The potency ranking TCBAO > TCB > 3-OH/4-OH-TCB mixture was established under identical assay conditions using alkaline elution methodology [1]. This differential genotoxicity profile supports the mechanistic hypothesis that the electrophilic arene oxide intermediate—not the parent hydrocarbon or the monohydroxylated phenols—is the proximate DNA-damaging species in PCB 52-mediated carcinogenesis [1].

Genotoxicity DNA damage PCB carcinogenesis

Acute In Vivo Toxicity: TCBAO Causes Significant Mortality in Preweanling Mice While Parent PCB 52 Does Not

In a systematic tumor induction and promotion study, injections of 2,2',5,5'-tetrachlorobiphenyl 3,4-oxide into preweanling A/J mice caused considerable mortality, whereas the parent hydrocarbon 2,2',5,5'-tetrachlorobiphenyl, administered under comparable conditions, produced no observable lethality [1]. This stark differential—lethality vs. survival—was observed alongside the finding that neither compound induced lung adenomas or skin papillomas in sensitive mouse models, confirming that acute toxicity is a distinguishing property of the 3,4-oxide rather than a general class effect [1].

Acute toxicity In vivo toxicology Developmental exposure

Metabolic Pathway Flux: TCBAO Accounts for a Quantitatively Minor Pathway in PCB 52 Oxidation, Contradicting Generic Arene Oxide Assumptions

Under identical incubation conditions with phenobarbital-induced rat liver microsomes, 2,2',5,5'-tetrachlorobiphenyl (TCB) yielded approximately 30% of the substrate as hydroxylated products (3-hydroxy-TCB and 3,4-dihydroxy-TCB predominant, with a product ratio of approximately 1:1:0.05:0.05 for 3-OH-TCB, 3,4-diOH-TCB, 3,3'-diOH-TCB, and 3,4-dihydro-3,4-dihydroxy-TCB) [1]. In contrast, TCBAO (the preformed 3,4-oxide) yielded about 45% of substrate as the same products but in a markedly different ratio of approximately 0.1:1:0.01:1, plus 10% reversion to TCB [1]. Critically, NADPH omission from TCBAO incubations decreased 3-hydroxy-TCB, dihydroxy-TCBs, and TCB yields by 75–100%, while increasing 3,4-dihydro-3,4-dihydroxy-TCB yield 4-fold [1]. The authors concluded that greater than 90% of primary TCB oxidation proceeds via direct 3-hydroxylation mechanisms that do not involve TCBAO, with only a small fraction occurring via 3,4-epoxidation [1]. In vivo corroboration showed that TCB-treated rats excreted 6-fold higher levels of 3-hydroxy-TCB in feces than did TCBO-treated rats [1].

Metabolic pathway elucidation Cytochrome P450 Direct hydroxylation vs. epoxidation

Thiol Conjugation Selectivity: TCBAO Displays a 100-Fold Kinetic Preference for Cysteine Over Methionine and Striking pH-Dependent GSH Reactivity

In non-enzymatic incubations at 37°C in ethanol/neutral buffer, TCBAO reacted with cysteine approximately 100 times more rapidly than with methionine, yielding an approximate 1:1 ratio of 3- and 4-(cystein-S-yl)-TCB isomers [1]. Under identical neutral pH conditions, TCBAO showed no detectable reaction with glutathione (GSH) at either 37°C or 70°C; however, when the pH was elevated to 8.7, the GSH reaction proceeded very rapidly to yield approximately a 1:1 ratio of 3- and 4-(glutathion-S-yl)-TCB products [1]. This nucleophile selectivity profile—cysteine >> methionine, and GSH reactivity contingent on alkaline pH—is characteristic of the 3,4-oxide electrophile and differs from the reactivity pattern of general PCB quinones or hydroxylated metabolites, which lack the epoxide ring.

Electrophile reactivity Glutathione conjugation Methylthio-metabolite formation

In Vivo Metabolite Excretion: TCBAO Administration Yields ~10-Fold Greater Methylthio-Metabolite Recovery Than Equimolar Parent TCB

Rats administered a single equimolar dose of preformed TCBAO excreted approximately 10-fold greater quantities of fecal methylthio-metabolites (including 3-methylthio-TCB, 4-methylthio-TCB, 4-methylsulfonyl-TCB, methylthio-hydroxy-TCBs, and mercapto-TCBs) during the first 4 days compared to rats dosed with the parent TCB, while maintaining similar metabolite ratios (approximately 1:5:0.1:0.1:0.05) [1]. TCB-dosed rats excreted about 0.07% of the dose as these sulfur-containing metabolites, whereas TCBAO-dosed rats excreted approximately 0.7% [1]. In mice, TCB dosing yielded about 0.1% fecal excretion of 3-methylthio-TCB, 4-methylthio-TCB, and 3-methylsulfonyl-TCB in an approximate 1.5:1:0.05 ratio [1].

In vivo metabolite excretion Methylthio-metabolites Fecal metabolite profiling

Membrane ATPase Inhibition: TCBAO and Parent TCB Share Moderate Activity, Whereas 4-Hydroxy-TCB Is a Potent (~90%) Inhibitor

In a comparative rat hepatocyte plasma membrane assay, incubation with 50 µg/mL of 4-hydroxy-2,5,2',5'-tetrachlorobiphenyl (4-OH-TCB) decreased Mg2+-ATPase activity by approximately 90%, whereas treatment with either the parent 2,5,2',5'-tetrachlorobiphenyl (TCB) or the 3,4-oxide (TCB-oxide) under identical conditions left approximately half of the enzyme activity remaining [1]. All three compounds were inactive in the Salmonella/microsome mutagenicity assay (Ames test), indicating that the ATPase effect is a membrane-specific toxicological endpoint rather than a DNA-reactive endpoint [1]. This discriminative profile confirms that the arene oxide is not a promiscuous membrane toxicant; its toxicological signature is distinct from that of the hydroxylated metabolite.

Membrane toxicity ATPase inhibition Hepatocyte plasma membrane

Validated Application Scenarios for Procuring 2,2',5,5'-Tetrachlorobiphenyl 3,4-Oxide


Authentic Reference Standard for GC-MS and LC-MS/MS Identification of Reactive PCB Arene Oxide Intermediates

TCBAO serves as the definitive chromatographic and mass spectral reference for confirming the presence of arene oxide intermediates in PCB 52 metabolic incubations. Its retention time match on two independent GC columns—both before and after acid-catalyzed rearrangement to 3- and 4-hydroxy-TCB—provides dual-point identity confirmation that hydroxylated PCB standards cannot offer [1]. Researchers conducting microsomal metabolism studies with epoxide hydrolase inhibitors (e.g., TCPO) require authentic TCBAO to validate that the trapped radiolabeled intermediate is indeed the 3,4-oxide, as first demonstrated by Forgue et al. [1]. Procurement of this reference standard is critical for any laboratory seeking to discriminate between arene oxide-dependent and direct hydroxylation pathways in PCB metabolism.

Chemical Probe for Mechanistic Dissection of PCB-Mediated DNA Damage and Genotoxicity Screening

The established potency ranking—TCBAO > TCB > hydroxylated metabolites—for DNA single strand break induction [2] positions the 3,4-oxide as the preferred positive control and mechanistic probe in mammalian genotoxicity assays. Laboratories performing alkaline comet assays, alkaline elution, or γH2AX focus formation assays to evaluate PCB congener genotoxicity should include TCBAO as a pathway-specific reference compound representing the electrophilic arene oxide mechanism. Using parent TCB or hydroxylated metabolites as surrogates would underestimate the DNA-damaging potential attributable to the epoxide intermediate and confound structure-activity relationship interpretation.

Calibration Standard for Methylthio- and Glutathion-S-yl-PCB Conjugate Quantification in Biological Matrices

Given that TCBAO administration in rats yields ~10-fold greater fecal methylthio-metabolite recovery than equimolar TCB [3], and that the oxide conjugates with GSH in a pH-dependent manner to produce defined 3- and 4-glutathion-S-yl-TCB adducts [3], TCBAO is the essential starting material for synthesizing and characterizing these sulfur-linked conjugates. Environmental and biomonitoring laboratories developing targeted MRM methods for mercapturic acid pathway metabolites of PCBs in human or wildlife samples require these conjugates as authentic standards, and TCBAO provides the most efficient synthetic entry point. The 1:1 regioisomeric product ratio observed across all thiol reactions simplifies method development by establishing predictable chromatographic peak patterns.

Toxicology Dose-Response Modeling of the Acute Toxicity Window Distinct from Parent PCB 52

The demonstration that TCBAO causes considerable mortality in preweanling mice while parent TCB is non-lethal [4] establishes a sharp acute toxicity differential that has direct implications for in vivo study design. Toxicology laboratories evaluating developmental or acute exposure scenarios for lower-chlorinated PCBs must account for the possibility that first-pass hepatic metabolism converts a tolerated parent congener into a lethal epoxide intermediate. TCBAO is the essential compound for defining the dose-toxicity relationship of this metabolic branch, enabling benchmark dose modeling that incorporates epoxide-specific hazard characterization rather than extrapolating from parent congener toxicity data alone.

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